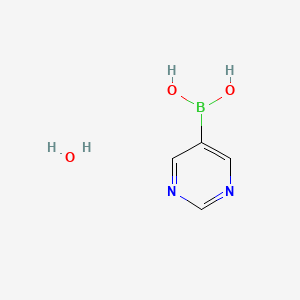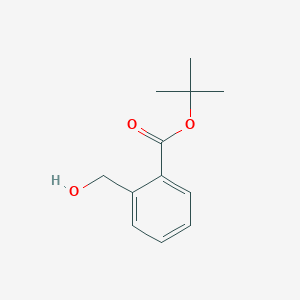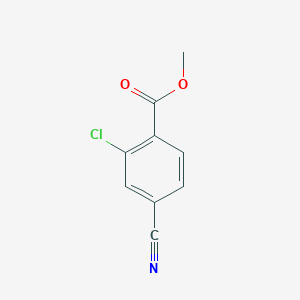
Methyl 2-chloro-4-cyanobenzoate
Übersicht
Beschreibung
Methyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-cyanobenzoate consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen
Nanoparticle Systems for Fungicide Delivery : Carbendazim and tebuconazole, related to Methyl 2-chloro-4-cyanobenzoate, have been used in solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. These systems offer advantages like improved delivery to the site of action, reduced environmental toxicity, and enhanced stability of the fungicides (Campos et al., 2015).
Structural and Theoretical Analysis : The study of Methyl 4-hydroxybenzoate, a compound similar to Methyl 2-chloro-4-cyanobenzoate, involved single-crystal X-ray structure determination and Hirshfeld surface analysis. This study is crucial for understanding the pharmaceutical activity of such molecules (Sharfalddin et al., 2020).
Chemical Synthesis : Research has explored various synthetic routes and reactions involving similar compounds, such as the oxidative dearomatization of phenols and anilines, highlighting the importance of these compounds in synthetic chemistry (Quideau et al., 2005).
Palladium-catalysed Carbonylation : Studies involving palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives, which are structurally related to Methyl 2-chloro-4-cyanobenzoate, have been significant in the formation of various compounds, showing the versatility of these reactions in organic synthesis (Ács et al., 2006).
Phototransformation Studies : The study of the phototransformation of 4-chloro-2-methylphenol, a compound related to Methyl 2-chloro-4-cyanobenzoate, in different water conditions, provided insights into environmental photodegradation processes. This is crucial for understanding the environmental fate of such compounds (Vialaton et al., 1998).
Synthesis of Novel Compounds : Innovative synthesis methods have been developed for compounds like 4H-1,4-Benzoxazines using Methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, demonstrating the potential for creating new molecules and exploring their properties (Kudo et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBUNHGODEJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707089 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-cyanobenzoate | |
CAS RN |
98592-34-8 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


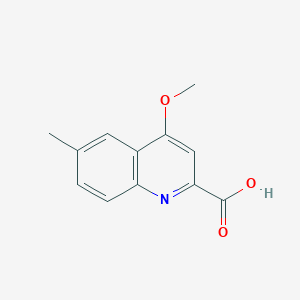

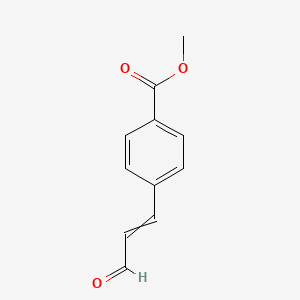


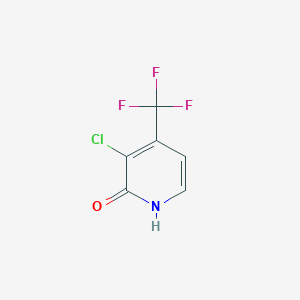
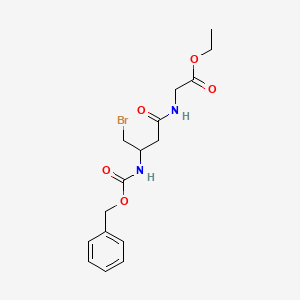

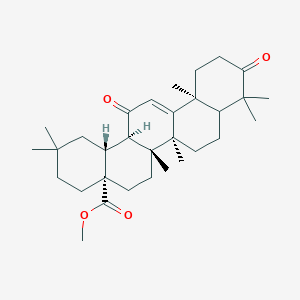
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)
